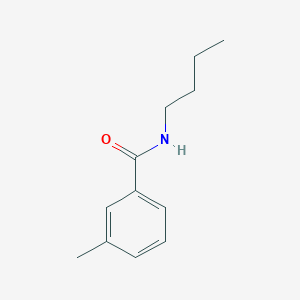

N-butyl-3-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of N-butyl-3-methylbenzamide involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as the catalyst for this synthesis is described .Chemical Reactions Analysis

The synthesis of N-butyl-3-methylbenzamide involves a series of reactions, including the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Physical And Chemical Properties Analysis

N-butyl-3-methylbenzamide has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 191.131014166 g/mol and the monoisotopic mass is 191.131014166 g/mol .Scientific Research Applications

Synthesis of N-butyl Amides

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

N-butyl amides, including N-butyl-3-methylbenzamide, can be synthesized using a variety of methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

Experimental Procedure

The synthesis of N-tert-butyl amides involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate. This reaction is catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .

Results and Outcomes

The use of Cu(OTf)2 as a catalyst for this reaction results in the synthesis of a series of N-tert-butyl amides in excellent isolated yields .

Preparation of Bioactive Compound N,N-Diethyl-3-methylbenzamide

Scientific Field

This application is related to the field of Medicinal Chemistry .

Application Summary

The bioactive compound N,N-diethyl-3-methylbenzamide can be prepared using copper-based metal-organic frameworks to promote oxidative couplings .

Experimental Procedure

This methodology involves the use of copper-based metal-organic frameworks to promote oxidative couplings, allowing for the synthesis of amides in a very effective manner .

Results and Outcomes

The described procedure results in the synthesis of the bioactive compound N,N-diethyl-3-methylbenzamide with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Use as a Solvent in Metal-Organic Framework Synthesis

Scientific Field

This application is related to the field of Materials Science and Chemistry .

Application Summary

N,N-Diethyl-3-methylbenzamide, which is structurally similar to N-butyl-3-methylbenzamide, has been used as a solvent in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline coordination polymers composed of metal ions or clusters bound by organic linker molecules .

Experimental Procedure

The synthesis of MOFs using N,N-Diethyl-3-methylbenzamide as a solvent involves solvothermal conditions. The choice of solvent is an important parameter for MOF synthesis, as two otherwise identical synthetic procedures, differentiated by synthesis solvent only, can yield unique materials with correspondingly disparate properties .

Results and Outcomes

The use of N,N-Diethyl-3-methylbenzamide as a synthesis solvent results in the formation of MOFs with unique properties. Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

Inhibition of Phosphodiesterase

Scientific Field

This application is related to the field of Biochemistry and Pharmacology .

Application Summary

N-Methylbenzamide, a compound similar to N-butyl-3-methylbenzamide, has been found to be a potent inhibitor of PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) .

Experimental Procedure

The inhibition of PDE10A by N-Methylbenzamide is likely studied using biochemical assays that measure the activity of the enzyme in the presence of the compound .

Results and Outcomes

The use of N-Methylbenzamide results in the inhibition of PDE10A, which could have potential therapeutic applications .

Safety And Hazards

properties

IUPAC Name |

N-butyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDWJMPJVGIQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284030 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-methylbenzamide | |

CAS RN |

349403-62-9 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

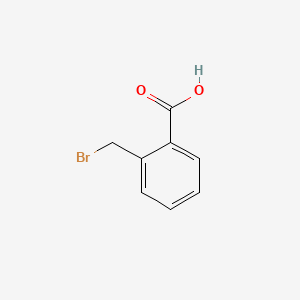

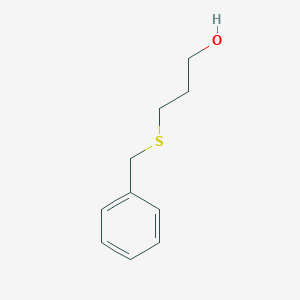

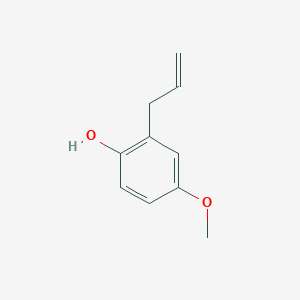

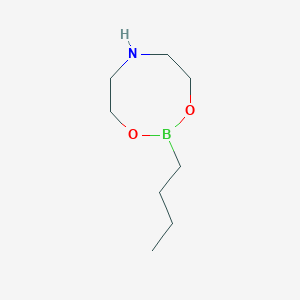

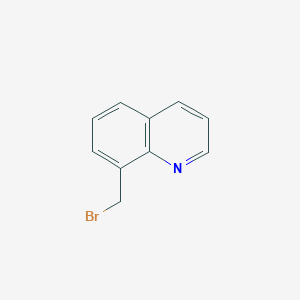

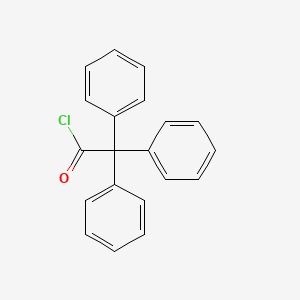

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

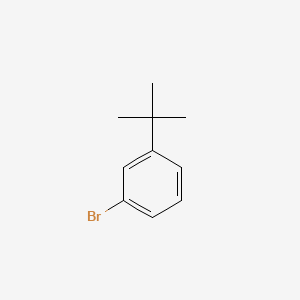

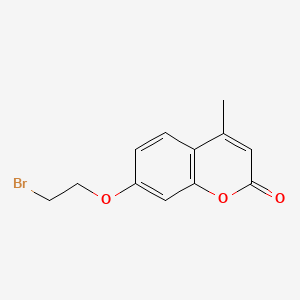

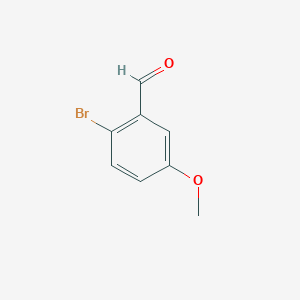

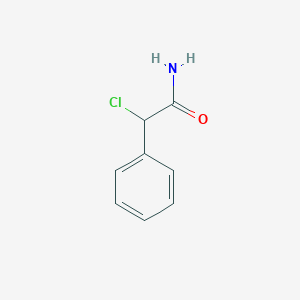

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.